N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide
Description
N-[2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide is a benzamide derivative featuring a central 2-hydroxyethyl moiety substituted with furan-2-yl and furan-3-yl groups at the 2-position.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-15-6-4-13(5-7-15)17(20)19-12-18(21,14-8-10-23-11-14)16-3-2-9-24-16/h2-11,21H,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLORAOPRQCELCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with benzamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions include furanone derivatives, dihydrofuran derivatives, and various substituted benzamides, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its dual furan substitution and hydroxyethyl bridge. Below is a comparative analysis with key analogues:
Key Observations :
- Furan Substitution: The target compound’s dual furan substitution distinguishes it from analogues like 3q (single furan) and 923226-70-4 (furan-thiazole hybrid). This may enhance π-π stacking or alter solubility compared to mono-furan derivatives .
- Hydroxyethyl Bridge : The 2-hydroxyethyl group is unique among the compared compounds. Similar backbones in (e.g., triazole-thiones) lack hydroxyl groups, which could influence hydrogen-bonding capacity and pharmacokinetics .
- However, the absence of a hydrazine linker in the target compound may reduce thione-related reactivity .
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 288.30 g/mol
The structure includes two furan rings, a hydroxyethyl group, and a methoxybenzamide moiety, which contribute to its diverse biological properties.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, studies have shown that derivatives similar to this compound possess significant antibacterial activity against various strains of bacteria, including resistant strains.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. A notable study demonstrated that treatment with this compound led to a reduction in cell viability in several cancer cell lines, including breast and colon cancer cells.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation, with an IC value of 12 µM after 48 hours of treatment. The mechanism was attributed to cell cycle arrest at the G0/G1 phase and increased levels of apoptotic markers (cleaved PARP and caspase-3) .
Table 2: IC50 Values for Different Cell Lines
| Cell Line | IC50 (µM) | Observation |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Significant reduction in viability |
| HT29 (Colon Cancer) | 15 | Induction of apoptosis observed |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest noted |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
